1-(2,5-Dichloro-1H-indol-3-yl)ethanone
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Overview
Description
1-(2,5-Dichloro-1H-indol-3-yl)ethanone is a chemical compound belonging to the indole family, characterized by the presence of an indole ring substituted with two chlorine atoms at positions 2 and 5, and an ethanone group at position 3. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichloro-1H-indol-3-yl)ethanone typically involves the chlorination of indole derivatives followed by acylation. One common method includes the reaction of 2,5-dichloroindole with acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichloro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole-3-ethanol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dichloro-1H-indol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloro-1H-indol-3-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
1-(1H-Indol-3-yl)ethanone: Lacks the chlorine substitutions, resulting in different chemical and biological properties.
1-(5-Chloro-1H-indol-3-yl)ethanone: Contains a single chlorine atom, leading to variations in reactivity and biological activity.
Uniqueness: 1-(2,5-Dichloro-1H-indol-3-yl)ethanone is unique due to its dual chlorine substitutions, which enhance its reactivity and potential biological activities compared to its mono-chlorinated or non-chlorinated counterparts .
Properties
Molecular Formula |
C10H7Cl2NO |
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Molecular Weight |
228.07 g/mol |
IUPAC Name |
1-(2,5-dichloro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H7Cl2NO/c1-5(14)9-7-4-6(11)2-3-8(7)13-10(9)12/h2-4,13H,1H3 |
InChI Key |
RLCABVKXZIUBAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC2=C1C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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